Crotonyl fentanyl
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Overview
Description
Crotonyl fentanyl is an opioid analgesic that is an analog of fentanyl and a structural isomer of cyclopropyl fentanyl . It has been sold online as a designer drug and is known for its potent opioid effects . In December 2019, the United Nations Office on Drugs and Crime recommended placing this compound into Schedule I due to its potential for abuse and lack of accepted medical use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of crotonyl fentanyl involves several steps. One common method starts with the reaction of 4-piperidone hydrochloride with aniline in the presence of a reducing agent to produce 4-anilinopiperidine . This intermediate is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to give 4-anilino-N-phenethylpiperidine . Finally, the compound is converted to this compound by reacting with crotonyl chloride in the presence of halogenated hydrocarbons .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other fentanyl analogs. These methods typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Crotonyl fentanyl undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols and amines.
Substitution: The major products include substituted piperidines and phenethyl derivatives.
Scientific Research Applications
Crotonyl fentanyl has several scientific research applications, including:
Mechanism of Action
Crotonyl fentanyl exerts its effects by binding to opioid receptors, particularly the mu opioid receptor . This binding activates G-proteins, leading to the exchange of GTP for GDP on the G-proteins, which in turn downregulates adenylate cyclase . The reduction in adenylate cyclase activity decreases the concentration of cyclic adenosine monophosphate (cAMP), resulting in reduced cAMP-dependent influx of calcium ions and inhibition of neurotransmitter release . This mechanism is responsible for the analgesic and sedative effects of this compound .
Comparison with Similar Compounds
Crotonyl fentanyl is similar to other fentanyl analogs such as:
Cyclopropyl fentanyl: A structural isomer with similar pharmacological properties.
Methacrylfentanyl: Another analog with a different substitution pattern on the piperidine ring.
Acrylfentanyl: An analog with an acryl group instead of a crotonyl group.
Uniqueness
This compound is unique due to its specific structural configuration, which affects its binding affinity and potency at opioid receptors . Its distinct chemical structure also poses challenges for analytical differentiation from other fentanyl analogs .
Properties
CAS No. |
760930-59-4 |
---|---|
Molecular Formula |
C23H28N2O |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(E)-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]but-2-enamide |
InChI |
InChI=1S/C23H28N2O/c1-2-9-23(26)25(21-12-7-4-8-13-21)22-15-18-24(19-16-22)17-14-20-10-5-3-6-11-20/h2-13,22H,14-19H2,1H3/b9-2+ |
InChI Key |
VDYXGPCGBKLRDA-XNWCZRBMSA-N |
Isomeric SMILES |
C/C=C/C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC=CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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